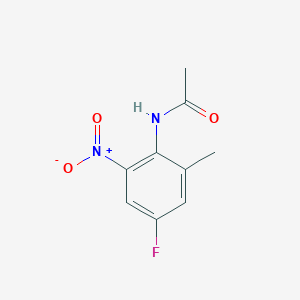N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide
CAS No.: 159020-73-2
Cat. No.: VC2682373
Molecular Formula: C9H9FN2O3
Molecular Weight: 212.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 159020-73-2 |
|---|---|
| Molecular Formula | C9H9FN2O3 |
| Molecular Weight | 212.18 g/mol |
| IUPAC Name | N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C9H9FN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
| Standard InChI Key | SXWXRACCNAGROO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])F |
| Canonical SMILES | CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])F |
Introduction
Physical and Chemical Properties
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide is characterized by a precise set of physical and chemical properties that define its behavior in various environments and reactions. The compound has a molecular weight of 212.18 g/mol and appears as a solid at room temperature with a distinctively high melting point ranging from 170 to 172°C . This elevated melting point suggests significant intermolecular forces, likely hydrogen bonding between the acetamide groups of adjacent molecules in the crystal lattice.
The compound's molecular formula is C9H9FN2O3, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms . The presence of multiple functional groups, including an acetamide group, a nitro group, a fluorine atom, and a methyl group attached to a phenyl ring, contributes to its complex chemical behavior and reactivity profile. These functional groups provide multiple sites for potential interactions with biological systems or for further chemical modifications.
The compound's purity is typically maintained at greater than 97-98% in commercial preparations, which is sufficient for most research and synthetic applications . This high level of purity is essential for accurate and reproducible results in both research and industrial applications where the compound might be utilized.
Structural Information
The molecular structure of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide features a substituted benzene ring with four distinct functional groups strategically positioned around the aromatic core. The compound's structural complexity contributes significantly to its chemical behavior and potential applications in various fields.
Structural Representation
The compound can be represented through various chemical notations that provide insight into its molecular arrangement:
SMILES notation: CC1=CC(=CC(=C1NC(=O)C)N+[O-])F
InChI: InChI=1S/C9H9FN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
InChIKey: SXWXRACCNAGROO-UHFFFAOYSA-N
The compound's molecular structure consists of a benzene ring substituted with:
-
A fluorine atom at position 4
-
A methyl group at position 2
-
A nitro group (NO2) at position 6
-
An acetamide group (NHCOCH3) also attached to the aromatic ring
Molecular Interactions
The arrangement of these functional groups creates a molecule with distinct electronic and steric properties. The nitro group, being strongly electron-withdrawing, influences the electron density distribution across the aromatic ring. This creates an electron-deficient region at the nitro-substituted carbon and adjacent positions. The fluorine substituent also contributes to this electronic effect, further influencing the compound's reactivity and interaction potential.
The acetamide group provides a site for hydrogen bonding as both a donor (via the N-H bond) and acceptor (via the C=O carbonyl), enhancing the compound's ability to interact with biological macromolecules or other hydrogen-bonding partners. The methyl group adds hydrophobicity and affects the steric environment around the aromatic ring.
Spectroscopic and Analytical Data
Spectroscopic and analytical data provide essential information for the identification and characterization of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. These data are crucial for confirming compound identity, assessing purity, and understanding molecular behavior.
Mass Spectrometry Data
The compound's mass spectrometry data, particularly its predicted collision cross-section (CCS) values for various adduct forms, provides valuable information for its analytical detection and identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.06700 | 140.0 |
| [M+Na]+ | 235.04894 | 151.6 |
| [M+NH4]+ | 230.09354 | 146.7 |
| [M+K]+ | 251.02288 | 149.4 |
| [M-H]- | 211.05244 | 141.7 |
| [M+Na-2H]- | 233.03439 | 145.0 |
| [M]+ | 212.05917 | 141.7 |
| [M]- | 212.06027 | 141.7 |
These predicted CCS values represent the effective area of the molecule when interacting with a neutral gas during ion mobility spectrometry measurements . Such data is particularly valuable for analytical applications where complex mixtures need to be analyzed, as they provide an additional dimension of separation beyond mass-to-charge ratios.
Other Analytical Parameters
The compound's distinctive melting point range (170-172°C) serves as a useful physical parameter for identity confirmation and purity assessment . In analytical contexts, high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry would be expected to provide effective methods for quantitation and identification of this compound in various matrices.
Chemical Reactivity
The chemical reactivity of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide is largely determined by the functional groups present in its structure. Each functional group offers distinct reaction pathways, making this compound versatile in various chemical transformations.
Reactivity of Functional Groups
Nitro Group Reactions: The nitro group can undergo reduction to form an amino derivative, potentially using reducing agents such as hydrogen with appropriate catalysts, iron in acidic conditions, or hydride reducing agents. This transformation could be particularly valuable for creating diamino derivatives that could serve as building blocks for more complex structures.
Acetamide Group Reactions: The acetamide group can undergo hydrolysis under acidic or basic conditions to regenerate the amine and acetic acid. This reaction provides a pathway to remove the protecting group if the compound is being used in a multi-step synthesis.
Fluoro Group Reactions: The fluorine substituent, being a good leaving group in certain contexts, particularly when activated by the electron-withdrawing nitro group, could potentially participate in nucleophilic aromatic substitution reactions with strong nucleophiles.
Aromatic Ring Reactions: The aromatic ring, influenced by its substituents, could participate in various electrophilic substitution reactions, though the regioselectivity would be strongly influenced by the existing substituents.
Comparison with Similar Compounds
Comparing N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide with structurally related compounds provides valuable insights into how subtle structural changes affect physical, chemical, and potentially biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume